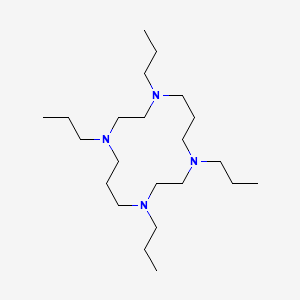
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- is a macrocyclic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- typically involves the cyclization of linear tetraamines. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with propyl halides under basic conditions to introduce the propyl groups at the nitrogen atoms . The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and alkylation steps .
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the macrocycle can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in the formation of N-alkyl or N-acyl derivatives .
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Industry: Utilized as an antioxidant in rubber and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 1,4,8,11-tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with metal ions, forming a stable chelate complex. This complexation can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: The parent compound without the propyl groups. It forms stable metal complexes but may have different solubility and reactivity properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar compound with methyl groups instead of propyl groups.
Uniqueness
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl- is unique due to the presence of propyl groups, which can influence its solubility, reactivity, and ability to form metal complexes. The propyl groups can provide additional steric hindrance and electronic effects, making this compound distinct from its analogs .
Properties
CAS No. |
138099-10-2 |
|---|---|
Molecular Formula |
C22H48N4 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
1,4,8,11-tetrapropyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C22H48N4/c1-5-11-23-15-9-16-25(13-7-3)21-22-26(14-8-4)18-10-17-24(12-6-2)20-19-23/h5-22H2,1-4H3 |
InChI Key |
HPKOBBSKVOEKCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCN(CCN(CCCN(CC1)CCC)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


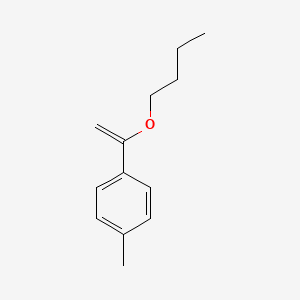
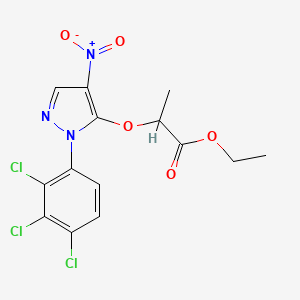
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
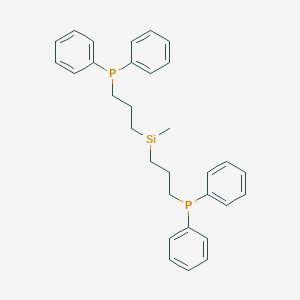
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)

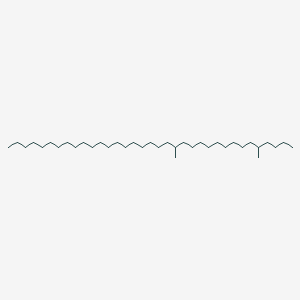
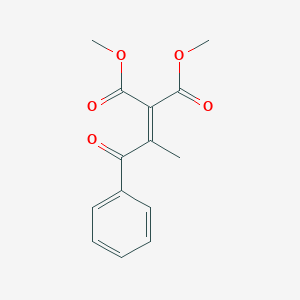
![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
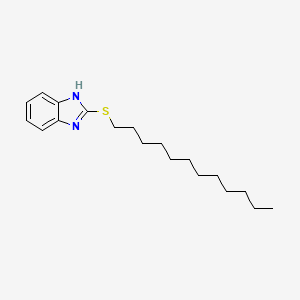
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)

